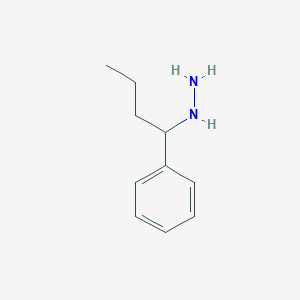
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide is a chemical compound with a complex structure that includes an amino group, a tert-butyl group, and a piperidine ring
Méthodes De Préparation
The synthesis of N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-tert-butylphenol, is nitrated to form 5-nitro-2-tert-butylphenol.
Reduction: The nitro group is then reduced to an amino group, resulting in 5-amino-2-tert-butylphenol.
Acylation: The amino group is acylated with chloroacetyl chloride to form N-(5-amino-2-tert-butylphenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with piperidine to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide can be compared with other similar compounds, such as:
N-(5-amino-2-tert-butylphenyl)-2-morpholinoacetamide: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.
N-(5-amino-2-tert-butylphenyl)acetamide:
(5-amino-2-tert-butylphenyl)methylcarbamic acid: This compound contains a carbamic acid group, which may influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C17H27N3O |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H27N3O/c1-17(2,3)14-8-7-13(18)11-15(14)19-16(21)12-20-9-5-4-6-10-20/h7-8,11H,4-6,9-10,12,18H2,1-3H3,(H,19,21) |
Clé InChI |
KFNUCFMPQILPFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B8599146.png)

![2,6-Difluoro-N-(8-(4-fluorobenzenesulfonyl)-5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide](/img/structure/B8599159.png)







![6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8599236.png)
![9-(2-(1H-Imidazol-1-yl)ethoxy)-3-azaspiro[5.5]undecane](/img/structure/B8599239.png)
